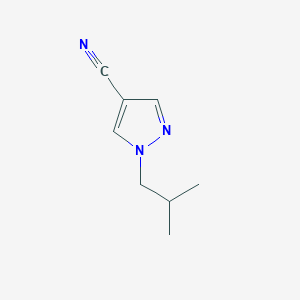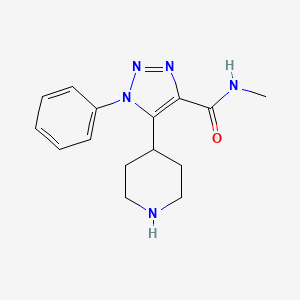
2-Ethynyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-3-nitropyridine is an organic compound with the molecular formula C7H4N2O2. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Eine gängige Methode ist die Reaktion von Pyridin mit Stickstoffpentoxid (N2O5) in einem organischen Lösungsmittel, um das N-Nitropyridiniumion zu bilden, das bei weiterer Reaktion mit Schwefeldioxid (SO2) und Bisulfit (HSO3-) in Wasser 3-Nitropyridin ergibt . Die Ethinylgruppe kann dann über eine Sonogashira-Kupplungsreaktion eingeführt werden, bei der 3-Nitropyridin in Gegenwart eines Palladiumkatalysators und eines Kupfer-Katalysators mit einem terminalen Alkin umgesetzt wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von 2-Ethinyl-3-Nitropyridin folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab, wobei oft kontinuierliche Strömungsreaktoren eingesetzt werden, um eine effiziente Durchmischung und Wärmeübertragung zu gewährleisten. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Ethinyl-3-Nitropyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Ethinylgruppe kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.
Reduktion: Die Nitrogruppe kann unter Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der nitrosubstituierten Position.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas (H2).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von 2-Acetyl-3-Nitropyridin.
Reduktion: Bildung von 2-Ethinyl-3-Aminopyridin.
Substitution: Bildung verschiedener substituierter Pyridine, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Ethinyl-3-Nitropyridin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Medizin: Wird als Vorläufer für die Synthese von Medikamenten untersucht, die auf bestimmte biologische Pfade abzielen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Ethinyl-3-Nitropyridin hängt stark von seiner Wechselwirkung mit biologischen Zielstrukturen ab. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und so zu antimikrobiellen oder krebshemmenden Wirkungen führen. Die Ethinylgruppe kann an kovalenten Bindungen mit nukleophilen Stellen in Enzymen oder Rezeptoren beteiligt sein und so deren Aktivität modulieren .
Ähnliche Verbindungen:
- 2-Ethinyl-5-Nitropyridin
- 3-Ethinyl-2-Nitropyridin
- 2-Cyano-3-Nitropyridin
Vergleich: 2-Ethinyl-3-Nitropyridin ist aufgrund der spezifischen Positionierung der Ethinyl- und Nitrogruppen einzigartig, was seine Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu seinen Analoga kann es unterschiedliche elektronische Eigenschaften und sterische Effekte aufweisen, was es für bestimmte Anwendungen in der organischen Synthese und Materialwissenschaft geeignet macht .
Wirkmechanismus
The mechanism of action of 2-Ethynyl-3-nitropyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethynyl-5-nitropyridine
- 3-Ethynyl-2-nitropyridine
- 2-Cyano-3-nitropyridine
Comparison: 2-Ethynyl-3-nitropyridine is unique due to the specific positioning of the ethynyl and nitro groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C7H4N2O2 |
|---|---|
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
2-ethynyl-3-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h1,3-5H |
InChI-Schlüssel |
GFYMLVNPIRJVIR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


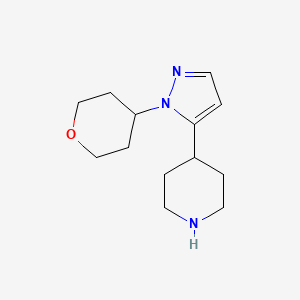




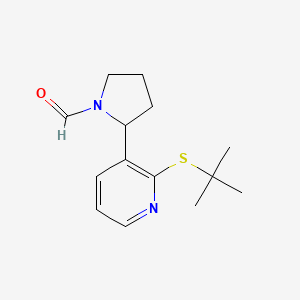

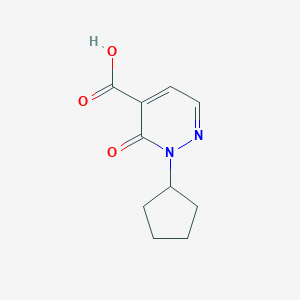
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)


